molecular formula C8H12N2O2 B14224121 1-Ethylimidazole;prop-2-enoic acid CAS No. 820208-09-1

1-Ethylimidazole;prop-2-enoic acid

Cat. No.: B14224121
CAS No.: 820208-09-1
M. Wt: 168.19 g/mol
InChI Key: VKIQGXRTFFVJEA-UHFFFAOYSA-N
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Description

1-Ethylimidazole;prop-2-enoic acid is a hybrid compound combining a 1-ethylimidazole moiety with prop-2-enoic acid (acrylic acid). The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides basicity and coordination capabilities, while the propenoic acid group introduces acidity and reactivity due to its α,β-unsaturated carboxylic acid structure. This combination may enable applications in catalysis, polymer chemistry, or CO₂ capture, leveraging the synergistic properties of both components .

Properties

CAS No.

820208-09-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-ethylimidazole;prop-2-enoic acid

InChI

InChI=1S/C5H8N2.C3H4O2/c1-2-7-4-3-6-5-7;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5)

InChI Key

VKIQGXRTFFVJEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylimidazole can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Prop-2-enoic acid is commonly produced by the oxidation of propylene, a byproduct of ethylene and gasoline production . The reaction involves the use of oxygen and results in the formation of acrylic acid and water.

Industrial Production Methods: The industrial production of 1-ethylimidazole involves the use of advanced synthetic techniques to ensure high yield and purity. For prop-2-enoic acid, large-scale production is achieved through the catalytic oxidation of propylene in reactors designed for continuous operation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylimidazole undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents.

Prop-2-enoic acid participates in addition reactions due to the presence of the vinyl group. It can undergo polymerization to form polyacrylic acid and copolymerization with other monomers to produce various copolymers .

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethylimidazole;prop-2-enoic acid with structurally related compounds based on molecular features, applications, and synthesis methods derived from the evidence:

Compound Name CAS Number Key Structural Features Applications Synthesis Highlights
This compound (hypothetical) N/A 1-Ethylimidazole linked to prop-2-enoic acid (exact bonding unspecified) Potential use in catalysis, CO₂ capture, or ionic liquids Likely involves coupling 1-ethylimidazole with acrylic acid derivatives
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid 82571-53-7 Propenoic acid conjugated to a phenyl group with an imidazole-methyl substituent Biomedical applications (e.g., enzyme inhibition) inferred from structural analogs Multi-step synthesis involving hydrazonoyl halides and coupling reactions
3-(1H-imidazol-4-yl)prop-2-enoic acid 3465-72-3 Propenoic acid directly attached to imidazole at the 4-position Biochemical research (e.g., metabolic studies) Derived from thiosemicarbazide intermediates in dimethylformamide
1-(1H-benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one N/A Benzoimidazole linked to a propenone group and 4-hydroxyphenyl Pharmaceutical synthesis (e.g., antimicrobial agents) Condensation of p-coumaric acid with thionyl chloride in THF
2-Ethyl-4-methylimidazole (analogous imidazole derivative) N/A Alkyl-substituted imidazole (ethyl and methyl groups at positions 1 and 4) CO₂ separation and purification via aqueous solutions Not specified in evidence; industrial methods likely involve alkylation of imidazole

Key Findings:

Structural Variations: Substituents on the imidazole ring (e.g., ethyl, methyl, phenyl) significantly alter physicochemical properties. For example, alkyl groups enhance hydrophobicity, which is critical for CO₂ capture efficiency in aqueous systems . The position of the propenoic acid group (e.g., directly attached to imidazole vs. conjugated through a phenyl group) affects electronic properties and reactivity .

Functional Differences: Compounds with extended conjugation (e.g., (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid) may exhibit enhanced UV absorption or binding affinity for biological targets . The presence of a carboxylic acid group enables salt formation or coordination with metal ions, which is exploitable in catalysis or material science .

Synthesis Challenges: Multi-step syntheses (e.g., hydrazonoyl halide coupling ) are common for imidazole-propenoic acid hybrids, often requiring controlled conditions to avoid polymerization of acrylic acid derivatives. Benzoimidazole derivatives (e.g., 1-(1H-benzo[d]imidazol-1-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one) involve condensation reactions with anhydrous solvents like THF .

Research Implications and Gaps

  • Applications in CO₂ Capture: Evidence suggests that alkylimidazole derivatives (e.g., 2-ethyl-4-methylimidazole) are effective in CO₂ separation . The addition of a propenoic acid group could enhance solubility or regeneration efficiency, but this requires experimental validation.
  • Biomedical Potential: Structural analogs like (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid are understudied in pharmacological contexts but share features with known enzyme inhibitors .
  • Synthetic Optimization: Comparative studies on coupling methods (e.g., thionyl chloride vs. hydrazonoyl halides) are needed to improve yields and scalability .

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